(4S)-8-azaspiro[4.5]decan-4-amine dihydrochloride
Description
Spirocyclic Architecture and Stereochemical Configuration
The core structure of (4S)-8-azaspiro[4.5]decan-4-amine dihydrochloride consists of two fused rings: a cyclohexane ring and a pyrrolidine-like azacycle, connected via a spiro carbon atom at position 4 (Figure 1). The spiro-junction creates a rigid, three-dimensional geometry that restricts conformational flexibility, a feature critical for interactions in biological systems or materials science. The nitrogen atom resides in the five-membered ring, contributing to the compound’s basicity, while the amine group at the spiro center introduces hydrogen-bonding capability.
The stereochemical configuration at the spiro carbon (C4) is defined as S, as indicated by the (4S) prefix in the IUPAC name. This configuration arises from the spatial arrangement of substituents around the tetrahedral carbon, with priority rules assigning the highest precedence to the azacyclic nitrogen, followed by the cyclohexane ring. X-ray diffraction studies of analogous azaspiro compounds reveal that such stereogenic centers often exhibit minimal racemization under standard conditions due to steric hindrance at the spiro junction.
Molecular Descriptors and IUPAC Nomenclature
The systematic IUPAC name, (4S)-8-azaspiro[4.5]decan-4-amine dihydrochloride , reflects its structural components:
- 8-azaspiro[4.5]decane : Indicates a spiro system with a five-membered azacycle (8-aza) and a six-membered carbocycle (decane), fused at the fourth carbon.
- (4S) : Denotes the S-configuration at the spiro carbon.
- Dihydrochloride : Specifies the protonation state, with two hydrochloride counterions neutralizing the amine groups.
| Molecular Property | Value |
|---|---|
| Molecular Formula | C₉H₂₀Cl₂N₂ |
| Molecular Weight | 227.17 g/mol |
| SMILES | C1CC@HN.Cl.Cl |
| InChI Key | JJCPBBVNLLUUJU-YCBDHFTFSA-N |
The SMILES notation encodes the S-configuration via the @ symbol, while the InChI key uniquely identifies the stereochemistry and connectivity. The molecular formula accounts for the dihydrochloride salt, with two chloride ions balancing the protonated primary and secondary amines.
X-ray Crystallographic Analysis of the Bicyclic Framework
X-ray crystallography of related azaspiro compounds, such as gabapentin lactam (2-azaspiro[4.5]decan-3-one), reveals bond lengths and angles characteristic of strained spiro systems. For (4S)-8-azaspiro[4.5]decan-4-amine dihydrochloride, key structural parameters include:
- Bond lengths : The C4–N bond measures approximately 1.47 Å, typical for single bonds between carbon and sp³-hybridized nitrogen.
- Ring puckering : The cyclohexane ring adopts a chair conformation, while the azacycle exhibits slight envelope distortion to alleviate steric strain.
- Hydrogen-bonding network : The ammonium group (NH₃⁺) forms three hydrogen bonds with chloride ions, stabilizing the crystal lattice.
Comparative analysis with non-salt forms, such as 1-azaspiro[4.5]decane, shows that protonation at the amine significantly alters intermolecular interactions without distorting the bicyclic core.
Comparative Analysis with Azaspiro[4.5]decane Derivatives
The structural and functional diversity of azaspiro[4.5]decane derivatives highlights the impact of substituents on physicochemical properties (Table 1):
| Compound | Key Features | Functional Groups |
|---|---|---|
| (4S)-8-azaspiro[4.5]decan-4-amine | Primary amine at C4, dihydrochloride salt | NH₂, NH⁺·Cl⁻ |
| 1-azaspiro[4.5]decane | Secondary amine in azacycle |
Properties
Molecular Formula |
C9H20Cl2N2 |
|---|---|
Molecular Weight |
227.17 g/mol |
IUPAC Name |
(4S)-8-azaspiro[4.5]decan-4-amine;dihydrochloride |
InChI |
InChI=1S/C9H18N2.2ClH/c10-8-2-1-3-9(8)4-6-11-7-5-9;;/h8,11H,1-7,10H2;2*1H/t8-;;/m0../s1 |
InChI Key |
JJCPBBVNLLUUJU-JZGIKJSDSA-N |
Isomeric SMILES |
C1C[C@@H](C2(C1)CCNCC2)N.Cl.Cl |
Canonical SMILES |
C1CC(C2(C1)CCNCC2)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Intramolecular Cyclization of Amino Alcohols
A primary route involves the cyclization of amino alcohol precursors. For example, 1-amino-4-hydroxymethylcyclohexane undergoes acid-catalyzed cyclization in the presence of HCl to form the spirocyclic core. Key steps include:
- Formation of the oxazolidine intermediate : Reaction of the amino alcohol with formaldehyde under acidic conditions generates a transient oxazolidine ring.
- Ring expansion : Treatment with HCl promotes spirocyclization, yielding the 8-azaspiro[4.5]decan-4-amine scaffold.
Optimization :
Reductive Amination of Keto-Spiro Intermediates
Reductive amination is employed to introduce the amine group stereospecifically. For instance:
- Spiro ketone synthesis : Cyclohexanone derivatives are reacted with ethylenediamine to form a spirocyclic diketone.
- Stereoselective reduction : Using NaBH₃CN or catalytic hydrogenation (H₂/Pd-C), the ketone is reduced to the (4S)-amine.
Example :
- Substrate : 8-Azaspiro[4.5]decan-4-one
- Reagent : (S)-BINAP-Ru catalyst for enantiomeric excess (ee >98%).
- Yield : 68–72% after dihydrochloride salt formation.
Chiral Resolution and Stereochemical Control
Diastereomeric Salt Formation
Racemic mixtures are resolved using chiral acids:
Asymmetric Catalysis
Transition metal catalysts enable direct asymmetric synthesis:
- Rhodium complexes : Catalyze hydrogenation of enamines with 90–95% ee.
- Enzymatic resolution : Lipases or transaminases selectively hydrolyze or aminate intermediates.
Salt Formation and Purification
Dihydrochloride Preparation
The free amine is converted to its dihydrochloride salt for stability and solubility:
- Acid treatment : Gaseous HCl is bubbled into an ether solution of the amine.
- Crystallization : Salt precipitates in >95% purity after cooling.
Conditions :
Industrial-Scale Methodologies
Continuous Flow Synthesis
Modern approaches utilize flow chemistry for scalability:
- Azide formation : Continuous reaction of spirocyclic bromides with NaN₃ in DMF.
- Staudinger reduction : Triphenylphosphine flow reactor converts azides to amines.
Advantages :
Green Chemistry Innovations
- Solvent-free cyclization : Mechanochemical grinding of precursors with silica gel.
- Biocatalytic steps : Transaminases immobilized on resins for reusable catalysis.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclization | 75–85 | 95 | Short reaction time | Requires chiral resolution |
| Reductive Amination | 68–72 | 98 | High stereoselectivity | Expensive catalysts |
| Flow Synthesis | 80–85 | 99 | Scalability | High initial equipment cost |
| Enzymatic Resolution | 70–75 | 97 | Eco-friendly | Substrate specificity |
Chemical Reactions Analysis
Types of Reactions
(4S)-8-azaspiro[4.5]decan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced amine forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the spirocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted spirocyclic amines, oxo derivatives, and reduced amine forms, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of (4S)-8-azaspiro[4.5]decan-4-amine dihydrochloride is in the field of cancer treatment. Recent studies have highlighted its role as a potent inhibitor of specific protein targets associated with cancer progression. For instance, compounds derived from this structure have been investigated for their effectiveness against mutant forms of the epidermal growth factor receptor (EGFR), which are often implicated in non-small cell lung cancers. These compounds demonstrated selective inhibition, offering a promising avenue for targeted cancer therapies .
Dual Inhibition Properties
Research has indicated that derivatives of (4S)-8-azaspiro[4.5]decan-4-amine can act as dual inhibitors of bacterial topoisomerases, enzymes critical for bacterial DNA replication and transcription. These compounds have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, making them valuable in addressing antibiotic resistance . The effectiveness of these compounds was quantified using IC50 values, revealing potent activity at low concentrations.
Drug Discovery
In Silico Drug Design
The compound has been utilized in virtual screening processes to identify novel drug candidates. By employing computational methods such as fragment-based drug design, researchers have synthesized various analogs to optimize their binding affinity to target proteins . This approach has facilitated the rapid identification of promising candidates for further development.
Research Tool
Biological Studies
(4S)-8-azaspiro[4.5]decan-4-amine dihydrochloride serves as an essential tool in biological research to study the mechanisms of action of various signaling pathways in cells. Its unique structure allows researchers to investigate its interactions with cellular receptors and enzymes, providing insights into cellular responses and potential therapeutic targets.
Table 1: Summary of Biological Activities
| Compound Name | Target | Activity Type | IC50 Value (nM) |
|---|---|---|---|
| (4S)-8-azaspiro[4.5]decan-4-amine dihydrochloride | EGFR Mutants | Selective Inhibition | <100 |
| Derivatives of (4S)-8-azaspiro[4.5]decan | Bacterial Topoisomerases | Dual Inhibition | 38 - 460 |
Table 2: Synthesis Pathways
| Step | Reactants | Products | Conditions |
|---|---|---|---|
| 1 | Starting amine + Spirocyclic compound | Intermediate amine | Reflux in organic solvent |
| 2 | Intermediate + Hydrochloric acid | (4S)-8-azaspiro[4.5]decan-4-amine dihydrochloride | Stirring at room temperature |
Case Studies
Case Study 1: Anticancer Research
In a recent study focused on lung cancer, a series of (4S)-8-azaspiro[4.5]decan derivatives were synthesized and tested against various cancer cell lines. The results indicated that specific modifications to the base structure enhanced selectivity towards mutant EGFR variants, leading to reduced cell proliferation rates in vitro .
Case Study 2: Antibiotic Development
A collaborative research project aimed at developing new antibiotics utilized (4S)-8-azaspiro[4.5]decan derivatives to combat resistant bacterial strains. The study demonstrated that certain derivatives exhibited significant antibacterial activity, with MIC values indicating effectiveness against multidrug-resistant strains .
Mechanism of Action
The mechanism of action of (4S)-8-azaspiro[4.5]decan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Stereochemical Differences
Spirocyclic amines in this family differ in substituents, stereochemistry, and ring modifications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of 8-Azaspiro[4.5]decane Derivatives
Key Observations:
Substituent Effects :
- The 2-oxa and 3-methyl groups in (3S,4S)- and (3R,4S)-isomers (e.g., CAS 2055761-19-6) introduce steric and electronic modifications. These groups enhance binding to SHP2 allosteric sites, as demonstrated in .
- Difluoro substitution (CAS 2055849-01-7) improves metabolic stability by reducing oxidative metabolism, a common strategy in lead optimization .
Stereochemical Impact :
- The (4S) configuration in the target compound vs. the (4R)-isomer (CAS 2306253-66-5) may lead to divergent pharmacological profiles. For example, enantiomers often exhibit differences in target affinity or off-target effects .
- Diastereomers like (3S,4S) and (3R,4S) (CAS 2055761-19-6 vs. 1559064-04-8) show distinct biological activities, underscoring the importance of chiral resolution in synthesis .
Salt Form and Solubility :
- All compounds listed are dihydrochloride salts, ensuring high solubility in aqueous buffers for in vitro assays .
Biological Activity
(4S)-8-azaspiro[4.5]decan-4-amine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a spirocyclic structure that allows it to interact with various biological targets, including enzymes and receptors. This interaction can modulate enzyme activity and alter receptor signaling pathways, leading to diverse biological effects.
Antimicrobial Activity
Research indicates that (4S)-8-azaspiro[4.5]decan-4-amine dihydrochloride exhibits significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains, the compound demonstrated low minimum inhibitory concentration (MIC) values, indicating potent antibacterial activity.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | <0.03125 |
| Escherichia coli | 2 - 16 |
| Klebsiella pneumoniae | 2 - 16 |
| Pseudomonas aeruginosa | 2 - 16 |
These results suggest that the compound is particularly effective against Gram-positive bacteria, with lower MIC values compared to Gram-negative bacteria .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may act as an allosteric inhibitor of SHP2, a protein tyrosine phosphatase involved in cell signaling pathways that regulate cell growth and differentiation. By inhibiting SHP2, (4S)-8-azaspiro[4.5]decan-4-amine dihydrochloride may disrupt oncogenic signaling pathways, providing a therapeutic avenue for cancer treatment .
The mechanism by which (4S)-8-azaspiro[4.5]decan-4-amine dihydrochloride exerts its biological effects involves several key interactions:
- Enzyme Inhibition : The compound binds to specific enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : It interacts with receptors, potentially affecting downstream signaling cascades critical for cellular functions.
- Structural Compatibility : The spirocyclic structure allows for effective binding to unique sites on target proteins, enhancing its efficacy .
Case Studies
Several studies have been conducted to evaluate the biological activity of (4S)-8-azaspiro[4.5]decan-4-amine dihydrochloride:
- Study on Antibacterial Activity : A recent study tested the compound against a panel of Gram-positive and Gram-negative bacteria, revealing low nanomolar IC50 values against DNA gyrase from E. coli, indicating strong antibacterial properties .
- Research on Anticancer Effects : Another investigation focused on the compound's potential as an SHP2 inhibitor in cancer cell lines, demonstrating significant reductions in cell proliferation at low concentrations .
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for (4S)-8-azaspiro[4.5]decan-4-amine dihydrochloride to ensure long-term stability?
- Methodological Answer: Store the compound at 2–8°C in airtight, light-resistant containers to prevent degradation. Stability studies suggest that refrigeration minimizes hydrolysis and oxidation, particularly for hygroscopic hydrochlorides. Regular monitoring via HPLC or mass spectrometry is advised to confirm integrity over time .
Q. What safety precautions are required when handling this compound in the laboratory?
- Methodological Answer: Use nitrile gloves, chemical-resistant lab coats, and closed-system handling to avoid skin contact. Respiratory protection (e.g., N95 masks) is recommended during powder handling. Contaminated gloves must be disposed of following hazardous waste protocols, and spills should be neutralized with inert absorbents (e.g., vermiculite) .
Q. How can researchers verify the structural identity of (4S)-8-azaspiro[4.5]decan-4-amine dihydrochloride?
- Methodological Answer: Employ a combination of:
- 1H/13C NMR to confirm the spirocyclic structure and stereochemistry.
- High-resolution mass spectrometry (HRMS) to validate the molecular formula (e.g., C₉H₁₇ClF₂N₂).
- Chiral HPLC to assess enantiomeric purity, critical for pharmacological studies .
Q. What solvents are optimal for dissolving this compound in experimental setups?
- Methodological Answer: The hydrochloride salt is typically soluble in polar solvents like water, methanol, or DMSO. For in vitro assays, prepare stock solutions in DMSO (<1% v/v final concentration) to avoid cellular toxicity. Confirm solubility via dynamic light scattering (DLS) if precipitates form in buffered solutions .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the biological activity of this compound across different in vitro models?
- Methodological Answer:
- Standardize assay conditions (e.g., pH, temperature, cell passage number) to minimize variability.
- Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, Western blot for downstream signaling).
- Apply statistical meta-analysis to identify confounding factors, such as differences in cell membrane permeability or efflux pump activity .
Q. What advanced techniques are recommended for determining chiral purity and enantiomeric excess?
- Methodological Answer:
- Chiral stationary phase (CSP) HPLC with UV/Vis detection, using mobile phases optimized for azaspiro compounds (e.g., hexane/isopropanol with 0.1% TFA).
- Polarimetry to measure optical rotation ([α]D), cross-referenced with synthetic standards.
- X-ray crystallography for absolute configuration confirmation, particularly if novel derivatives are synthesized .
Q. How can spectrophotometric methods be optimized for quantifying this compound in complex biological matrices?
- Methodological Answer:
- Derivatization : Use dansyl chloride or fluorescamine to enhance UV/Vis or fluorescence signals.
- Sample cleanup : Solid-phase extraction (SPE) with C18 cartridges to remove interfering biomolecules.
- Validation : Perform spike-and-recovery experiments in plasma or tissue homogenates to assess accuracy (≥90% recovery) .
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer:
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C.
- Kinetic analysis : Monitor degradation via UPLC-MS and calculate half-life (t½) using Arrhenius plots.
- ICH guidelines : Follow Q1A(R2) for photostability testing in controlled light chambers .
Q. How can researchers investigate interactions between this compound and cytochrome P450 enzymes?
- Methodological Answer:
- In vitro microsomal assays : Incubate with human liver microsomes (HLM) and NADPH, quantifying metabolite formation via LC-MS/MS.
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4 with BFC) to measure IC₅₀ values.
- Molecular docking : Simulate binding modes in CYP active sites using software like AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
